molecular formula C3H6N2O2S B3052150 4,5-Dihydroxyimidazolidine-2-thione CAS No. 3891-25-6

4,5-Dihydroxyimidazolidine-2-thione

Cat. No.: B3052150
CAS No.: 3891-25-6
M. Wt: 134.16 g/mol
InChI Key: HVXHULQXOUOVJM-UHFFFAOYSA-N
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Description

4,5-Dihydroxyimidazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both nitrogen and sulfur atoms. This compound is known for its potential as a precursor in the synthesis of various heterocyclic compounds, particularly those containing thioimidazole rings . The presence of hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyimidazolidine-2-thione can be synthesized through the reaction of 4,5-dihydroxyimidazolidine-2-one with potassium thiocyanate and hydrochloric acid . The reaction typically involves heating the mixture to facilitate the formation of the thione group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of the compound . This method ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4,5-dihydroxyimidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHULQXOUOVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=S)N1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378140
Record name 4,5-dihydroxyimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-25-6
Record name 4,5-dihydroxyimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4,5-Dihydroxyimidazolidine-2-thione and how are they identified?

A1: this compound (DHIT) is characterized by its five-membered imidazolidine ring containing two hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position []. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with quantum chemical calculations, is crucial in identifying DHIT and its derivatives []. This technique helps differentiate between cis and trans isomers of DHIT derivatives. For instance, the cis isomers of N-alkyl DHIT derivatives exhibit an up-field shift in 13C NMR compared to their trans counterparts []. Additionally, the presence of N-alkyl, N-phenyl, N-methylol, or O-alkyl substituents on the DHIT ring leads to characteristic shifts in both 1H and 13C NMR spectra []. These shifts are attributed to the inductive effects and ring current effects of these substituents [].

Q2: How can we differentiate between different isomers of DHIT derivatives using NMR spectroscopy?

A2: NMR spectroscopy, particularly 13C NMR, provides a distinct method for differentiating between cis and trans isomers of N-alkyl DHIT derivatives []. The chemical shifts of the carbon atoms within the methine groups are particularly telling. Cis isomers characteristically display an up-field shift compared to their trans counterparts []. This difference in chemical shifts arises from the distinct spatial arrangements of atoms within the cis and trans isomers, influencing the electronic environment surrounding the carbon nuclei.

Q3: What are the common synthetic pathways for producing this compound and its derivatives?

A3: While specific reaction mechanisms are not detailed in the provided abstracts, α-thioureidoalkylation is mentioned as a key reaction for synthesizing DHIT derivatives [, ]. This reaction typically involves the reaction of a thiourea derivative with an aldehyde or ketone, leading to the formation of the imidazolidine ring structure. The reaction conditions and specific reagents can vary depending on the desired substituents on the DHIT ring. Further research in the cited papers can provide a deeper understanding of the specific reaction conditions and potential challenges in synthesizing these compounds.

Q4: What analytical techniques are used to study and characterize this compound?

A4: Apart from NMR spectroscopy, High-Performance Liquid Chromatography (HPLC) plays a significant role in studying the synthesis and separation of DHIT isomers [, ]. Aqueous Normal-Phase HPLC, in particular, has proven effective in separating cis/trans isomers of DHIT and its derivatives, such as 4,5-Dimethoxyimidazolidine-2-thione []. This technique exploits the different affinities of the isomers towards the stationary and mobile phases to achieve separation.

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